5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group, while the 5-position of the triazole ring bears an amino group. This structural framework is associated with diverse biological activities, particularly in anticancer research, due to its ability to modulate cellular pathways such as calcium signaling and kinase inhibition .
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-14-8-7-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGWWNBMHBQOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its triazole core and various substituents, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FN5O4, with a molecular weight of approximately 395.5 g/mol. The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Amino Group : Contributes to hydrogen bonding and may enhance biological activity.
- Carboxamide Group : Increases the solubility and stability of the compound.
- Substituents : The presence of methoxy and fluorine enhances its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antiparasitic Activity
One of the most notable applications of this compound is its potential against Trypanosoma cruzi , the causative agent of Chagas disease. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides (ATC), where this compound demonstrated submicromolar activity (pEC50 > 6) against the parasite in VERO cells. The compound was noted for its ability to suppress parasite burden significantly in mouse models .
Anticancer Properties
Preliminary studies suggest that this compound may act as an anti-cancer agent . Its mechanism likely involves interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis. Research has indicated effective binding to these targets, leading to inhibition or modulation of their activity.
Anti-inflammatory Effects
This compound has also been investigated for its potential anti-inflammatory properties. The presence of functional groups such as methoxy may contribute to its efficacy in inhibiting inflammatory pathways. Studies have shown that derivatives of triazoles exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Amino Group | Essential for maintaining bioactive conformation; involved in target interactions |
| Triazole Core | Critical for pharmacological activity; modifications lead to loss of activity |
| Substituents | Influence binding affinity and specificity; methoxy and fluorine enhance stability |
Case Studies
Several studies have focused on the synthesis and optimization of triazole derivatives similar to this compound:
- Chagas Disease Treatment : A study utilized high-content screening against intracellular parasites in infected cells to identify promising candidates from the ATC series. Compound optimization led to significant improvements in potency and metabolic stability .
- Anticancer Research : Investigations into triazole derivatives have revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Lipophilicity : The 4-fluorobenzyl group in the target compound increases lipophilicity compared to analogues with phenyl or methoxyphenyl groups at R<sup>1</sup> (e.g., 4-methoxyphenyl in ). Bromine substitution (4-bromobenzyl in ) further enhances hydrophobicity but may reduce metabolic stability.
- Electronic and Solubility Contributions : The 3,4-dimethoxyphenyl group at R<sup>2</sup> provides electron-donating methoxy groups, improving solubility relative to electron-withdrawing substituents like 4-chlorophenyl in .
- Biological Activity : Analogues with 4-fluorophenyl or dichlorophenyl groups (e.g., ) show specificity against renal and CNS cancers, suggesting that halogenation and methoxy positioning influence target selectivity.
Pharmacological and Physicochemical Comparisons
Antiproliferative Activity
- The target compound’s structural cousin, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated a growth inhibition percentage (GP) of -27.30% against CNS cancer SNB-75 cells . The target’s 4-fluorobenzyl group (vs.
- Compounds with cyclopropyl substituents (e.g., ) showed moderate activity, highlighting the role of steric effects in binding interactions.
Metabolic Stability
- CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide), a related compound, undergoes phase I metabolism to yield inactive benzophenone metabolites, limiting its therapeutic utility . The target compound’s 3,4-dimethoxyphenyl and 4-fluorobenzyl groups may resist metabolic cleavage, improving stability.
Crystallographic and Conformational Analysis
- X-ray studies of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () reveal intermolecular hydrogen bonding between the amide NH and triazole N atoms, stabilizing the crystal lattice. The target compound’s 3,4-dimethoxyphenyl group may introduce additional CH/π interactions, affecting solubility and crystallization behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
